Cardiospermin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Identity and Source of Cardiospermin

- Chemical Definition: Cardiospermin is a cyanogenic glucoside [1]. Its molecular structure is available in public domain resources, confirming its identity as a distinct phytochemical [2].

- Primary Plant Source: The heartseed plant, Cardiospermum halicacabum L., is documented source of this compound [1]. This plant belongs to the Sapindaceae (maple) family and is a fast-growing, deciduous climbing vine native to tropical and subtropical regions worldwide [3] [4] [5].

The table below summarizes key characteristics of Cardiospermum halicacabum.

| Attribute | Description |

|---|---|

| Common Names | Heartseed, Balloon Vine, Love-in-a-puff [4] [5]. |

| Growth Habit | Herbaceous, climbing vine that uses tendrils to climb [3] [4]. |

| Native Range | Tropical and subtropical areas of Africa, the Americas, and Asia [5]. |

| Key Identifying Features | • Fruit: Papery, inflated, lantern-like capsules containing seeds [4]. • Seeds: Black with a distinctive white, heart-shaped pattern [4]. • Flowers: Small, white, and inconspicuous [4]. | | Traditional Uses | Used in traditional medicine for rheumatism, nervous diseases, and as a diuretic; leaves are also edible as a vegetable [5] [1]. |

Experimental Isolation and Identification

The following workflow and protocol detail the process for isolating and identifying this compound from plant material.

Experimental workflow for the isolation of this compound from plant material.

Detailed Protocol for Isolation from Roots

This protocol is adapted from a research study on isolating active compounds from C. halicacabum [1]. While the study focused on leaves, it confirms that this compound was isolated from the root in a separate investigation.

Extraction:

- Material Preparation: Collect fresh roots of C. halicacabum, wash thoroughly, and air-dry at room temperature. Pulverize the dried material into a fine powder using a mechanical grinder.

- Maceration: Suspend the dry powder in a hydroalcoholic solvent (e.g., 80% methanol and 20% distilled water) for cold maceration. The typical ratio is 10g of powder per 100mL of solvent.

- Duration: Allow the mixture to macerate for 3-4 days at room temperature, with occasional shaking.

Filtration and Concentration:

- Filter the extract first through muslin cloth and then through filter paper (e.g., Whatman No. 1) to remove all particulate matter.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature of 40 ± 5°C to obtain a crude extract.

Fractionation and Purification:

- Column Chromatography (CC): Load the crude extract onto a glass column packed with silica gel (200 mesh). Use a column sized approximately 100cm x 3.5cm for 10g of extract.

- Elution: Elute compounds using a gradient of solvents with increasing polarity. Begin with non-polar solvents like hexane, then move to mixtures of chloroform and methanol (e.g., 9.5:0.5, 8:2, 7:3 v/v), and finally to pure methanol. Collect serial fractions (e.g., 20-50mL each).

- Monitoring Fractions: Analyze all collected fractions by Thin-Layer Chromatography (TLC) using TLC Silica gel 60 F254 plates. A solvent system of Chloroform: Methanol (9:1 v/v) can be used for development. Visualize spots under UV light (254nm and 365nm) and by spraying with detecting agents like anisaldehyde-sulfuric acid reagent or iodine vapor.

Identification and Structural Elucidation:

- Pool fractions containing pure this compound (as determined by a single spot on TLC) and evaporate the solvent.

- Structural Analysis: Perform Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) on the purified compound. Compare the obtained spectral data with published literature or databases to confirm the identity of the compound as this compound [1].

Research Context and Future Directions

- Anxiolytic Potential: The isolation of this compound from the root was linked to investigations into its potential as an anxiolytic (anxiety-reducing) agent, providing a specific biological activity for this compound [1].

- Abundant Bioactive Compounds: Research indicates C. halicacabum produces a wide array of other bioactive compounds, including flavonoids like Kaempferol-3-O-α-L-rhamnoside and Apigenin-7-O-β-D-glucuronide, which have demonstrated significant antioxidant activity [1].

Navigating Research Limitations

Available scientific literature on this compound is limited. To advance your research:

- Targeted Literature Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to search for "this compound" specifically, as general web searches may not yield detailed information.

- Focus on Broader Plant Studies: Many modern studies investigate the bioactivity of crude or fractionated Cardiospermum halicacabum extracts rather than isolated this compound. Reviewing these studies can provide valuable context on the plant's overall pharmacological potential.

References

- 1. Isolation of active compounds from hydro alcoholic extract of... [ijpsr.com]

- 2. File: this compound .svg - Wikimedia Commons [commons.wikimedia.org]

- 3. Cardiospermum [en.wikipedia.org]

- 4. Cardiospermum halicacabum - Plant Toolbox - NC State [plants.ces.ncsu.edu]

- 5. Cardiospermum halicacabum - Useful Tropical Plants [tropical.theferns.info]

Comprehensive Technical Guide: Bioactive Compounds of Cardiospermum halicacabum

Executive Summary

Cardiospermum halicacabum (Sapindaceae), commonly known as balloon vine, is a medicinal plant with significant therapeutic potential validated by both traditional use and scientific research. This technical review comprehensively summarizes the current state of knowledge regarding its bioactive constituents and their mechanisms of action across various disease models. Recent studies (2024-2025) have identified numerous specialized metabolites including flavonoids, phenolic acids, and terpenoids with targeted effects against neurodegenerative, inflammatory, infectious, and metabolic disorders. Particularly promising are the anti-Alzheimer's effects demonstrated through computational and experimental approaches, with specific compounds showing superior binding stability to key neurological targets compared to standard medications. This whitepaper provides researchers and drug development professionals with structured quantitative data, experimental protocols, and mechanistic pathways to support further investigation and therapeutic development from this botanical resource.

Introduction to Cardiospermum Halicacabum and Phytochemical Profile

Cardiospermum halicacabum L. is a deciduous, branching, herbaceous climber distributed throughout tropical and subtropical regions including India, Africa, Taiwan, and South America [1]. Traditionally used in Ayurvedic medicine and various folk medicine systems, the plant has been employed for treating rheumatism, nervous diseases, diarrhea, and inflammatory conditions [2] [3]. Different parts of the plant (roots, leaves, aerial parts, and seeds) exhibit varying therapeutic properties and contain diverse bioactive compounds [2].

Phytochemical profiling has revealed a rich array of secondary metabolites with pharmacological potential:

- Flavonoids and glycosides: Apigenin, luteolin, quercetin, kaempferol, and their derivatives including rutin, apigenin-7-O-glucuronide, and luteolin-7-O-glucuronide [4] [5]

- Phenolic acids: Protocatechuic acid, gallic acid, p-coumaric acid, and hydroxybenzoic acid derivatives [4]

- Fatty acids and volatile esters: β-Arachidic acid and various volatile esters [5]

- Specialized compounds: Cardiospermin (a sulfur-containing cyanogenic glucoside) and various triterpenoids [3] [1]

The following table summarizes the major bioactive compounds isolated from different parts of C. halicacabum:

Table 1: Major Bioactive Compounds in Cardiospermum halicacabum

| Compound Class | Specific Compounds | Plant Part | Reference |

|---|---|---|---|

| Flavonoids | Apigenin, Luteolin, Quercetin, Kaempferol | Aerial parts, Leaves | [4] |

| Flavonoid Glycosides | Rutin, Apigenin-7-O-glucuronide, Luteolin-7-O-glucuronide, Quercetin-3-O-α-L-rhamnoside | Whole plant, Seeds | [4] [5] |

| Phenolic Acids | Protocatechuic acid, Gallic acid, p-Coumaric acid, Hydroxybenzoic acid | Whole plant | [4] |

| Fatty Acids | β-Arachidic acid | Seeds | [5] |

| Miscellaneous | This compound, Sterols, Tannins, Triterpenes | Roots, Whole plant | [3] [1] |

Neuroprotective Bioactives and Anti-Alzheimer's Mechanisms

Recent research (2025) has revealed promising neuroprotective properties in C. halicacabum, particularly targeting Alzheimer's disease (AD) pathology. Through GC-MS analysis of ethanolic leaf extracts, researchers identified 40 phytoconstituents, with 37 successfully characterized [2] [6]. Molecular docking and dynamics simulations identified two lead compounds with superior binding characteristics to key Alzheimer's targets:

- Acetic acid (dodecahydro-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-2(1H)-phenanthrenylidene)-,2-(dimethylamino)ethyl ester, [1R-(1.alpha.)]

- 1-(2-hydroxyethoxy)-2-methyldodecane

These compounds exhibited superior stability in docked complexes compared to galantamine, a standard Alzheimer's medication [2] [6]. The study employed rigorous in silico methodologies including molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies, drug-likeness assessment, molecular dynamics, LigPlot analysis, and density functional theory (DFT) analysis [6].

The neuroprotective effects target multiple pathways in Alzheimer's pathogenesis:

- Amyloid-β pathway: Inhibition of amyloid-β peptide (1-42) aggregation (crystal structure 1IYT)

- Cholinergic system: Inhibition of acetylcholinesterase (AChE) enzyme (crystal structure 4EY7)

- Tau pathology: Interference with tau protein aggregation (crystal structure 5O3L) [2] [6]

The experimental workflow for identifying these neuroprotective compounds is illustrated below:

Figure 1: Experimental workflow for neuroprotective compound discovery from C. halicacabum

Table 2: Anti-Alzheimer's Compounds from C. halicacabum Identified via GC-MS and In Silico Studies

| Compound Name | Molecular Targets | Binding Affinity | ADMET Profile | Reference |

|---|---|---|---|---|

| Acetic acid (dodecahydro-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-2(1H)-phenanthrenylidene)-,2-(dimethylamino)ethyl ester, [1R-(1.alpha.)] | Amyloid-β, Acetylcholinesterase, Tau protein | Superior to galantamine | Favorable drug-likeness | [2] [6] |

| 1-(2-hydroxyethoxy)-2-methyldodecane | Amyloid-β, Acetylcholinesterase, Tau protein | Superior to galantamine | Favorable drug-likeness | [2] [6] |

Anti-inflammatory Compounds and Mechanism of Action

C. halicacabum demonstrates significant anti-inflammatory activity through multiple mechanisms. A 2024 study investigating the extract's effects on LPS-stimulated RAW 264.7 murine macrophage cells demonstrated potent inhibition of inflammatory mediators [7]. The extract significantly reduced production of nitric oxide (NO) and reactive oxygen species (ROS) in an concentration-dependent manner [7]. Mechanistic studies revealed that these effects occurred through regulation of the Erk1/2 and p38 pathways as well as NF-κB activation [7].

The anti-inflammatory bioactivity can be attributed to several isolated compounds:

- Flavonoids: Apigenin, luteolin, quercetin, and their derivatives [4]

- Phenolic compounds: Protocatechuic acid, gallic acid, and p-coumaric acid [4]

- Novel compounds: this compound from root extracts [3]

These compounds work synergistically to suppress inflammatory signaling at multiple levels:

- Downregulation of iNOS: Reduced inducible nitric oxide synthase expression

- Inhibition of ROS generation: Scavenging of reactive oxygen species

- Modulation of MAPK pathways: Regulation of Erk1/2 and p38 phosphorylation

- Suppression of NF-κB activation: Inhibition of nuclear factor kappa B signaling [7]

The signaling pathways through which C. halicacabum extracts exert their anti-inflammatory effects are illustrated below:

Figure 2: Anti-inflammatory mechanisms of C. halicacabum in LPS-stimulated macrophages

Table 3: Experimentally Determined IC₅₀ Values for Anti-inflammatory Activity

| Extract/Compound | Experimental Model | IC₅₀ Value | Reference |

|---|---|---|---|

| Ethanolic extract | In vitro anti-inflammatory (heat-induced ovalbumin denaturation) | 5157 μg/mL | [8] |

| Aqueous extract | In vitro anti-inflammatory (heat-induced ovalbumin denaturation) | 8121 μg/mL | [8] |

| Diclofenac sodium (standard) | In vitro anti-inflammatory (heat-induced ovalbumin denaturation) | 1922 μg/mL | [8] |

| Total extract | LPS-stimulated RAW 264.7 cells (NO production inhibition) | 125 μg/mL (non-toxic concentration) | [7] |

Additional Pharmacological Activities

Beyond neuroprotective and anti-inflammatory effects, C. halicacabum demonstrates diverse pharmacological activities supported by experimental evidence:

Antimicrobial Properties

- Antifungal activity: Methanolic seed extracts exhibit potent activity against Trichophyton rubrum through molecular interaction with fungal Hsp90. Luteolin and rutin were identified as primary inhibitors [5].

- Antibacterial effects: Ethanolic extracts show efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC and MBC values of 0.98 mg/mL. Electron microscopy confirmed ultrastructural damage to bacterial cells [9].

Bone Health Modulation

- Osteoblastic activity: Ethanolic extracts upregulate BMP-2 mRNA expression in MG-63 osteoblast cells in a concentration-dependent manner (2.26±1.05 fold change at 2.0 μg/ml and 2.0±0.84 at 20 μg/ml) [10].

Additional Therapeutic Effects

- Anxiolytic activity: Root-derived this compound demonstrated significant anxiolytic effects in mouse models, potentially offering an alternative to benzodiazepines [3].

- Antidiarrheal properties: Whole plant extracts (petroleum ether, alcoholic, and aqueous) showed significant antidiarrheal activity in castor oil-induced diarrhoea models in rats [1].

Experimental Methodologies and Protocols

Extraction Optimization and Compound Identification

Advanced extraction methodologies have been employed to maximize compound recovery:

- Microwave-assisted extraction (MAE): Utilizing Box-Behnken design (BBD) with response surface methodology (RSM) to optimize process variables (powder weight, solvent volume, extraction time) [2] [6]

- Chromatographic techniques: GC-MS analysis for phytoconstituent identification [2], HPLC-DAD for fingerprint profiling [4]

- Spectroscopic identification: NMR (1H, 13C, 1H-1H COSY, HMQC, HMBC), ESI-MS, IR, and UV for structural elucidation [4]

In Vitro Anti-inflammatory Assessment Protocol

Standardized experimental approaches for evaluating anti-inflammatory activity:

- Cell culture: RAW 264.7 murine macrophage cells maintained in DMEM with 10% FBS [7]

- Cytotoxicity assessment: MTT assay to determine non-toxic concentrations (up to 125 μg/mL) [7]

- Inflammatory induction: LPS stimulation to induce inflammatory response [7]

- NO measurement: Griess assay to quantify nitrite production [7]

- ROS detection: Flow cytometry and fluorescent microscopy for reactive oxygen species [7]

- Protein analysis: Western blotting for iNOS expression and phosphorylation status of Erk1/2, p38, and NF-κB [7]

Molecular Docking and Dynamics Protocols

Computational approaches for mechanism prediction:

- Molecular docking: AutoDock Vina or similar packages for protein-ligand interaction studies [2] [6]

- ADMET profiling: SwissADME or similar tools for drug-likeness prediction [2]

- Molecular dynamics simulations: GROMACS or AMBER for assessing complex stability over time (100 ns simulations) [2]

- Density functional theory (DFT): Quantum mechanical calculations for electronic properties [2]

Research Gaps and Future Perspectives

Despite promising results, several research gaps need addressing:

- Clinical validation: Most studies remain preclinical (in silico, in vitro); clinical trials are needed to validate efficacy in humans

- Compound isolation: Limited studies on isolated compounds; most research uses crude extracts

- Synergistic effects: Poor understanding of phytocomplex synergy versus isolated compounds

- Standardization: Lack of standardized extracts with consistent bioactive profiles

- Toxicological profiles: Incomplete safety assessment of identified lead compounds

- Bioavailability: Limited data on absorption, distribution, and metabolism of active constituents

Future research should prioritize:

- Clinical studies to validate preclinical findings in human populations

- Isolation and characterization of individual bioactive compounds

- Formulation development to enhance bioavailability and stability

- Mechanistic studies to elucidate precise molecular targets and pathways

- Standardized extraction protocols to ensure consistent bioactivity

Conclusion

References

- 1. Pharmacological investigation of Cardiospermum ... [journals.lww.com]

- 2. Virtual screening and molecular dynamics of anti-Alzheimer... [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of anxiolytic principle from ethanolic root extract ... [sciencedirect.com]

- 4. Antiinflammatory and Antioxidant Flavonoids and Phenols ... [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal activity of Cardiospermum L. (Sapindaceae)... halicacabum [dovepress.com]

- 6. Frontiers | Virtual screening and molecular dynamics of anti-Alzheimer... [frontiersin.org]

- 7. Extract Inhibits the Production of Nitric... Cardiospermum halicacabum [tis.wu.ac.th]

- 8. Assessment of the in vitro anti-inflammatory effects of Cardiospermum ... [phytopharmajournal.com]

- 9. Antibacterial Activity of Ethanolic Extract of Cardiospermum ... [tis.wu.ac.th]

- 10. Evaluation of Cardiospermum on Bone Morphogenetic... halicacabum [pmc.ncbi.nlm.nih.gov]

cardiospermin ethnomedical uses traditional medicine

Ethnomedical Uses of Cardiospermum halicacabum

Cardiospermum halicacabum is a cornerstone in various traditional medicine systems, particularly in India. The table below catalogs its documented traditional applications [1] [2] [3].

| Traditional Use | Associated Plant Part | Geographical Region / Medical System |

|---|---|---|

| Rheumatism, Lumbago | Leaves, Whole Plant | India (Ayurveda, Folk), Sri Lanka |

| Nervous Diseases | Not Specified | India |

| Hyperthermia (Fever) | Aerial parts, Seeds | India, Africa |

| Cough | Not Specified | India |

| Skin Diseases | Not Specified | India |

| Orchitis, Dropsy | Whole Plant | India |

| Abdominal Pain | Not Specified | India |

| Stiffness of Limbs | Leaf Paste | Karnataka, India |

| Snake Bite | Leaf Paste | Karnataka, India |

| Skeletal Fractures | Not Specified | Sri Lanka |

| Earache | Juice of the Herb | Not Specified |

| Hardened Tumors | Juice of the Herb | Not Specified |

Phytochemistry and the Isolation of Cardiospermin

C. halicacabum contains a diverse array of phytochemicals responsible for its pharmacological effects. Key compound classes include phenols, phenolic acids, flavonoids, flavonoid glycosides, and fatty acids [1]. Specific compounds identified through LC-MS/MS, HPLC, and NMR include chlorogenic acid, caffeic acid, luteolin-7-O-glucuronide, and apigenin-7-O-glucuronide [1]. Another study isolated and identified Kaempferol-3-O-α-L-rhamnoside and Apigenin-7-O-β-D-glucuronide from the leaves [4].

Regarding This compound, one study specifically isolated it from the root extract of C. halicacabum and identified it as a cyanogenic glucoside [1]. The study noted its anxiolytic (anti-anxiety) activity [1]. The following diagram outlines a generalized experimental workflow for the bioassay-guided isolation of such active compounds.

Documented Pharmacological Activities

Modern scientific studies have validated many of the traditional uses of C. halicacabum. The table below summarizes key pharmacological activities and the plant parts/extracts involved [1] [2].

| Pharmacological Activity | Plant Part/Extract | Key Findings / Proposed Compounds |

|---|---|---|

| Anti-inflammatory & Anti-arthritic | Leaf & Aerial Parts (Ethanol extract) | Validated in rodent models; supports traditional use for rheumatism. Flavonoids and phenolic compounds are implicated [1]. |

| Antioxidant | Leaf (Hydro-alcoholic extract) | Isolated flavonoids (Kaempferol and Apigenin derivatives) showed strong activity in phosphomolybdenum and reducing power assays [4]. |

| Anxiolytic | Root (Ethanol extract) | Activity attributed to the isolated compound This compound [1]. |

| Anticancer / Cytotoxic | Whole Plant (Methanolic extract) | Showed effective inhibition of cancer cell lines at concentrations around 100μg/mL. Apigenin and luteolin derivatives may contribute [5] [3]. |

| Antimicrobial | Not Specified | Demonstrated antibacterial efficacy [1]. |

| Hepatoprotective & Nephroprotective | Not Specified | Protected against chemically-induced liver and kidney damage in rats [1]. |

| Antiulcer & Antidiabetic | Not Specified | Extracts showed activity in relevant animal models [1] [2]. |

The anti-inflammatory and anticancer effects are linked to the modulation of complex signaling pathways within cells. The diagram below provides a simplified overview of the proposed mechanisms based on the general activity of its phytochemicals.

Conclusion and Research Outlook

While the compound This compound itself has only been explicitly studied for its anxiolytic properties, the Cardiospermum halicacabum plant from which it is derived is a rich source of diverse bioactive compounds with robust, scientifically-validated pharmacological effects. Future research should focus on:

- Bioassay-guided isolation to definitively link specific compounds, including this compound, to the plant's major activities like anti-arthritic and anticancer effects.

- Pharmacokinetic and metabolic studies to understand how these compounds are absorbed and act in the body.

- Rigorous human clinical trials to establish safe and effective dosages.

References

- 1. , phytochemical and pharmacological insights on an... Ethnomedical [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacognostical evaluation of Cardiospermum ... [pmc.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/science/article/abs/pii/S0378874122001817 [sciencedirect.com]

- 4. Isolation of active compounds from hydro alcoholic extract of... [ijpsr.com]

- 5. (PDF) Plant profile, phytochemistry, and pharmacological properties of... [academia.edu]

cardiospermin anxiolytic activity mechanism of action

Bioactive Compounds in Cardiospermum halicacabum

While detailed information on "cardiospermin" is limited, research confirms that Cardiospermum halicacabum contains several other flavonoids with significant biological activities. The table below summarizes the key isolated compounds and their demonstrated activities.

| Compound Name | Plant Part | Isolation Method | Reported Biological Activities |

|---|---|---|---|

| Apigenin-7-O-β-D-glucuronide [1] [2] | Aerial parts, Leaves | Bioassay-guided fractionation, Column chromatography | Anti-inflammatory, Antioxidant [1] [2] |

| Diosmetin-7-O-β-D-glucuronide [1] | Aerial parts | Bioassay-guided fractionation | Anti-inflammatory (inhibits NO, ROS, TNF-α, IL-6) [1] |

| Luteolin-7-O-glucuronide [3] | Seeds | Maceration with methanol | Antifungal (vs. Trichophyton rubrum) [3] |

| Rutin [3] | Seeds | Maceration with methanol | Antifungal (vs. Trichophyton rubrum) [3] |

| Kaempferol-3-O-α-L-rhamnoside [2] | Leaves | Hydro-alcoholic extraction, Column chromatography | Antioxidant [2] |

One study mentions "this compound" as a cyanogenic glucoside isolated from the root of the plant, which was investigated for its anxiolytic properties [2]. However, the specific chemical structure and detailed mechanistic data for this particular compound are not elaborated upon in the available sources.

Established Anti-inflammatory Mechanisms of Action

The most well-documented mechanism from the search results pertains to the anti-inflammatory activity of the plant's flavonoids, particularly in immune cells like macrophages. The following diagram illustrates the key signaling pathways involved, as described for compounds like Diosmetin-7-O-β-D-glucuronide (DMG) [1].

Diagram of the anti-inflammatory mechanism of a Cardiospermum flavonoid.

This anti-inflammatory activity is significant because neuroinflammation is increasingly implicated in the pathophysiology of anxiety disorders [1]. The detailed experimental methodology for this line of investigation is summarized below.

Experimental Protocol for Anti-inflammatory Activity [1]

- 1. Cell Culture: Use the murine macrophage cell line RAW 264.7. Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain at 37°C in a 5% CO₂ atmosphere.

- 2. Cell Viability Assay (MTT Assay): Seed cells in a 96-well plate. Treat with various concentrations of the plant extract or isolated compound (e.g., DMG) for 24 hours. Add MTT reagent and incubate. Measure absorbance to determine non-cytotoxic concentrations for subsequent assays.

- 3. Lipopolysaccharide (LPS) Stimulation: Pre-treat cells with the test compound for a set time (e.g., 2 hours), then co-incubate with LPS to induce an inflammatory response.

- 4. Measurement of Inflammatory Markers:

- Nitric Oxide (NO): Use Griess reagent to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.

- Reactive Oxygen Species (ROS): Use the fluorescent probe DCFH-DA. Cells are incubated with the probe, and fluorescence is measured, indicating ROS levels.

- Cytokines (TNF-α, IL-6, IL-10): Quantify using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits on the cell culture supernatant.

- mRNA Expression: Extract total RNA using Trizol reagent. Perform Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to analyze the expression levels of genes like TNF-α, IL-6, iNOS, and IL-10.

Research Recommendations and Alternatives

Given the lack of specific data on this compound, here are some suggestions for your research:

- Verify the Compound Name: "this compound" may refer to a specific cyanogenic glucoside, but it is also sometimes used loosely in literature to refer to extracts from the plant. Precise chemical identification is crucial.

- Explore Related Mechanisms: Since inflammation is linked to anxiety, the well-documented anti-inflammatory pathways of other Cardiospermum flavonoids provide a plausible, if indirect, mechanistic foundation for anxiolytic effects.

- Consult Specialized Databases: To find detailed studies on "this compound," you may need to search specialized natural product or phytochemical repositories, and older ethnopharmacological literature, as the compound was mentioned in a 2020 paper citing earlier research [2].

References

Chemical and Biological Profile of Cardiospermin

The table below summarizes the key identified properties of cardiospermin based on current literature:

| Property | Description |

|---|---|

| Classification | Cyanogenic glycoside (plant secondary metabolite) [1] |

| Core Structure | Comprises an aglycone (non-sugar) moiety linked to a sugar molecule via a glycosidic bond [1] |

| Natural Source | Isolated from Cardiospermum halicacabum Linn. (Sapindaceae family) [2] |

| Reported Biological Activity | Anxiolytic effect (from ethanolic root extract of C. halicacabum) [2] |

| Primary Ecological Function | Plant defense mechanism against herbivores and pathogens [1] |

| Toxic Mechanism | Upon tissue damage, enzymatic hydrolysis releases Hydrogen Cyanide (HCN), which inhibits cytochrome C oxidase, disrupting cellular respiration [3] |

Analytical and Experimental Approaches

While a dedicated protocol for this compound was not found, the following general methodologies for cyanogenic glycosides are applicable.

Isolation and Identification

A common workflow for isolating active compounds like this compound from plant material involves several chromatographic steps [2]:

- Extraction: Plant material (e.g., leaves or roots of C. halicacabum) is typically subjected to cold maceration using a hydroalcoholic solvent (e.g., 80% methanol).

- Fractionation: The crude extract is then fractionated using column chromatography (CC) with a stationary phase like silica gel. Elution is performed with solvents of increasing polarity (e.g., from hexane to chloroform to methanol).

- Monitoring and Purity Check: The collected fractions are monitored using Thin Layer Chromatography (TLC). Fractions with similar profiles are pooled together.

- Structural Elucidation: The structure of the purified compound is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy [2].

This isolation workflow can be visualized as follows:

Biosynthetic Pathway

The general biosynthesis of cyanogenic glycosides like this compound involves three conserved enzymatic steps. The pathway bifurcates from the biosynthetic route of glucosinolates, another class of plant defense compounds [4].

Toxicity and Antidote Mechanism

The toxicity of this compound manifests upon enzymatic hydrolysis and HCN release. The clinical antidote mechanism can be represented as a pathway:

Research Implications and Future Directions

The anxiolytic activity reported for this compound suggests its potential as a lead compound in neuroscience and neuropharmacology drug discovery [2]. Furthermore, the broader class of cyanogenic glycosides is being investigated for potential therapeutic applications, including putative anticancer properties [1].

Future research on this compound should prioritize:

- Purification and Full Characterization: Isolating sufficient quantities of high-purity this compound for comprehensive structural and functional studies.

- Target Identification: Elucidating its precise molecular target and mechanism of action for its anxiolytic and other potential pharmacological effects.

- Preclinical Studies: Conducting in vitro and in vivo assays to establish efficacy, pharmacokinetics, and safety profiles.

References

- 1. Frontiers | Plant cyanogenic glycosides: from structure to properties... [frontiersin.org]

- 2. Isolation of active compounds from hydro alcoholic extract of... [ijpsr.com]

- 3. sciencedirect.com/topics/biochemistry-genetics-and- molecular ... [sciencedirect.com]

- 4. The bifurcation of the cyanogenic glucoside and ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Phytochemical Profiling of Cardiospermum halicacabum: An LC-MS Technical Guide

Introduction and Botanical Background

Cardiospermum halicacabum L., commonly known as balloon vine or heart pea, is a climbing herbaceous plant belonging to the Sapindaceae family with significant therapeutic importance in traditional medicine systems including Ayurveda, Siddha, and Unani [1] [2]. The genus name "Cardiospermum" derives from Latin words "cardio" (heart) and "sperma" (seed), referring to the characteristic heart-shaped pattern on its seeds [1]. This plant is distributed widely throughout tropical and subtropical regions worldwide and has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, anti-arthritic, antioxidant, antimicrobial, anti-diabetic, and neuroprotective properties [1] [2]. The therapeutic potential of C. halicacabum is largely attributed to its rich and diverse phytochemical composition, particularly phenolic compounds, flavonoids, and fatty acid derivatives, which have been characterized using advanced analytical techniques such as LC-MS and UPLC-MS/MS [2] [3] [4].

Comprehensive Phytochemical Profile

Major Bioactive Compounds Identified Through LC-MS

Advanced chromatographic and spectrometric analyses have revealed a complex phytochemical profile in C. halicacabum. The table below summarizes the key bioactive compounds identified through LC-MS and related techniques:

Table 1: Major phytochemical compounds identified in C. halicacabum using LC-MS techniques

| Compound Class | Specific Compounds Identified | Plant Part | Analytical Technique |

|---|---|---|---|

| Phenolic Acids | Chlorogenic acid, Caffeic acid, Coumaric acid | Aerial parts, Leaves | LC-MS/MS, UPLC-DAD-ESI-MS/MS [2] [3] |

| Flavonoids | Apigenin, Luteolin, Chrysoeriol | Aerial parts, Leaves | HPLC-UV/MS, UPLC-DAD-ESI-MS/MS [2] [4] |

| Flavonoid Glycosides/Glucuronides | Luteolin-7-O-glucuronide, Apigenin-7-O-glucuronide | Aerial parts, Leaves | LC-MS/MS, UPLC-DAD-ESI-MS/MS [2] [4] |

| Fatty Acids & Derivatives | Methyl 4,4-dimethoxy-3-(methoxymethyl)butyrate, various fatty acid esters | Seeds, Aerial parts | GC-MS, UPLC-DAD-ESI-MS/MS [1] [4] |

| Cyanolipids | Cardiospermin (cyanogenic glucoside) | Seeds, Roots | GC-MS, NMR [1] [2] |

The phenolic acids and flavonoids constitute major antioxidant components, while flavonoid glucuronides appear to be signature compounds in this species [2] [4]. The cyanolipid This compound has been specifically identified as the bioactive compound responsible for the plant's anxiolytic activity [2].

Additional Phytoconstituents from Complementary Analyses

Beyond the LC-MS findings, other analytical approaches have revealed additional phytochemicals in C. halicacabum:

Table 2: Additional phytochemicals identified through other analytical methods

| Compound Class | Specific Compounds | Plant Part | Analytical Method |

|---|---|---|---|

| Fatty Acids | Palmitic acid, Oleic acid, Stearic acid, Linolenic acid, Eicosenoic acid, Arachidic acid | Seeds | GC-MS [2] |

| Terpenoids | Caryophyllene, Phytol, Neophytadiene | Leaves | GC-MS [5] |

| Other Compounds | Cyclohexane-1,4,5-triol-3-one-1-carboxylic acid, Benzene acetic acid | Leaves | GC-MS [5] |

Qualitative phytochemical screening of leaf extracts has additionally confirmed the presence of tannins, terpenoids, steroids, alkaloids, and saponins in both fresh and dried leaves [6]. The comprehensive phytochemical profile demonstrates that C. halicacabum produces diverse secondary metabolites with potential therapeutic applications.

Detailed Experimental Protocols

Plant Material Preparation and Extraction

Sample Collection and Processing:

- Collect aerial parts of C. halicacabum during flowering phase for optimal phytochemical content [4].

- Process plant material by either freeze-drying (lyophilization) for phenolic compound preservation or air-drying at 60°C in a cabinet dryer [5] [6].

- Grind dried material to a fine powder (20-40 mesh size) to maximize surface area for extraction [6].

Extraction Methods:

- Maceration: Soak 10g of powdered plant material in 200mL of appropriate solvent (ethanol, methanol, or hydro-ethanolic mixtures) for 24-48 hours with occasional agitation [6].

- Soxhlet Extraction: Continuously extract using 99% ethanol at 45°C for 6-8 cycles [5].

- Solvent Selection: Ethanol (99%) is preferred for phenolic compounds [5]; methanol is suitable for comprehensive phytochemical screening [7]; water is used for traditional preparation comparison [6].

- Post-extraction, evaporate solvents under reduced pressure at 45°C using a rotary evaporator [5]. Typical extract yields range from 8-10% of dry weight [5] [6].

UPLC-MS/MS Analysis Conditions

Instrumentation Parameters (based on published methods) [3] [4]:

- System: UPLC equipped with DAD detector and ESI-Q-TOF mass spectrometer

- Column: Reversed-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm particle size)

- Mobile Phase: Binary gradient with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile

- Gradient Program: Linear from 5% B to 95% B over 15-20 minutes

- Flow Rate: 0.3-0.4 mL/min

- Injection Volume: 1-5 μL of extract solution (1 mg/mL in methanol)

- DAD Detection: 254 nm, 280 nm, and 330 nm

Mass Spectrometry Conditions [3] [4]:

- Ionization Mode: ESI negative and positive modes

- Capillary Voltage: 2.5-3.0 kV

- Source Temperature: 120-150°C

- Desolvation Temperature: 350-400°C

- Cone Gas Flow: 50-100 L/hr

- Desolvation Gas Flow: 800-1000 L/hr

- Mass Range: m/z 50-1500

- Collision Energies: 10-40 eV for MS/MS fragmentation

Compound Identification and Quantification

Identification Approaches:

- Compare retention times and mass spectra with authentic standards when available [4].

- Interpret MS/MS fragmentation patterns to elucidate structural features.

- Cross-reference with spectral databases (Wiley, NIST) and published literature [5].

- Calculate elemental composition from accurate mass measurements (mass error < 5 ppm).

Quantification Methods:

- Use external calibration curves with reference standards for absolute quantification [3].

- Employ internal standards (such as apigenin-d6 for flavonoids) for improved accuracy.

- Express results as μg/g of dry plant material or mg/g of extract.

Biological Activity and Mechanism of Action

Anti-inflammatory and Antioxidant Mechanisms

C. halicacabum extracts and their identified phytochemicals demonstrate significant anti-inflammatory activity through modulation of key signaling pathways. The following diagram illustrates the molecular mechanisms through which C. halicacabum constituents exert their anti-inflammatory effects:

Figure 1: Molecular mechanisms of C. halicacabum anti-inflammatory activity showing key targets in LPS-induced inflammation models.

As illustrated, the anti-inflammatory activity primarily involves:

- Suppression of pro-inflammatory mediators: C. halicacabum extract significantly reduces production of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated RAW 264.7 macrophages [8].

- Inhibition of signaling pathways: The extract attenuates phosphorylation of Erk1/2, p38, and NF-κB, key regulators of inflammatory response [8].

- Downregulation of iNOS: Reduced expression of inducible nitric oxide synthase (iNOS) contributes to decreased NO production [8].

Bioactivity Correlations

The phytochemical profile directly correlates with observed biological activities:

- Phenolic acids and flavonoids contribute to strong antioxidant activity through free radical scavenging demonstrated in DPPH and ABTS assays [3] [7].

- Flavonoid glucuronides show notable anti-inflammatory effects in both in vitro and in vivo models [2].

- The cyanogenic glucoside this compound exhibits specific anxiolytic activity [2].

- Seed extracts demonstrate significant anti-arthritic activity by inhibiting protein denaturation and regulating inflammatory mediators like COX and LOX [7].

Research Gaps and Future Perspectives

Despite comprehensive phytochemical characterization, several research gaps remain:

Bioactivity-Guided Isolation: Few studies have directly linked specific compounds from C. halicacabum to most of its traditional uses through bioassay-guided fractionation [2].

Standardization Challenges: While analytical methods have been developed, standardized quality control protocols for C. halicacabum-based products are still needed [4].

Clinical Validation: Most pharmacological studies remain at the preclinical stage; well-designed clinical trials are necessary to validate traditional uses and establish safe dosage parameters [2].

Mechanistic Studies: Detailed molecular mechanisms of action for most identified compounds require further elucidation [2] [8].

Synergistic Effects: Investigations into potential synergistic interactions between multiple phytoconstituents in the whole extract are limited [2].

Future research should focus on bioassay-guided isolation of active constituents, pharmacokinetic studies to understand ADME properties, and rigorous clinical trials to establish efficacy and safety in humans. The development of standardized extracts with consistent phytochemical profiles will be essential for reproducible therapeutic effects and future drug development efforts [2].

Conclusion

References

- 1. The balloon vine (Cardiospermum halicacabum Linn.) [sciencedirect.com]

- 2. The balloon vine (Cardiospermum halicacabum Linn.) [pubmed.ncbi.nlm.nih.gov]

- 3. Phenolic profiling by UPLC–MS/MS and hepatoprotective ... [sciencedirect.com]

- 4. HPLC-UV/MS phytochemical characterization of the ethanolic ... [thieme-connect.com]

- 5. Chemical Constituents and Antimicrobial Activity of Indian ... [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical and Nutrient Composition of Fresh and ... [heraldopenaccess.us]

- 7. Antioxidant, anti-arthritic and anti-inflammatory activity of ... [ijirmf.com]

- 8. Extract Inhibits the Production of Nitric... Cardiospermum halicacabum [tis.wu.ac.th]

cardiospermin natural product discovery

Chemical Structure of Cardiospermin

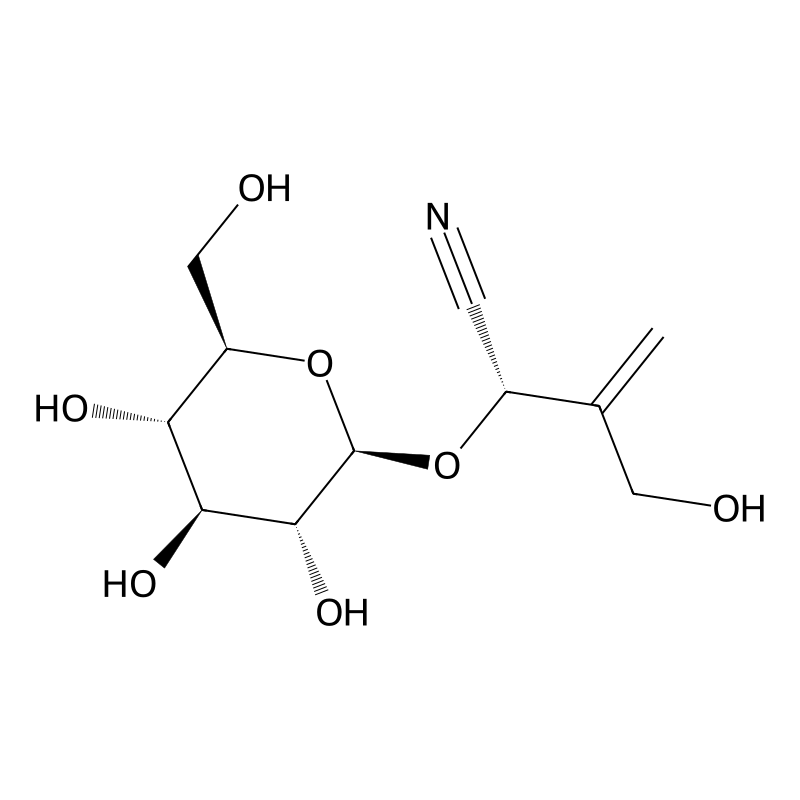

The core information available is the chemical structure of this compound, as shown below.

Diagram of this compound's core structure, showing a flavonoid aglycone linked to a glucose molecule. [1]

Based on the structure diagram and common biochemical knowledge, this compound appears to be a flavonoid glycoside, a class of compounds commonly found in plants. The "glycoside" part of the name indicates that a sugar molecule (glycone) is attached to a non-sugar part (aglycone). The structure suggests the aglycone is a flavon, a structure common to flavonoids [1].

Available Data on the Source Plant and Related Compounds

While direct data on this compound is scarce, research on its source plant, Cardiospermum halicacabum, and its other chemical constituents provides some context.

The table below summarizes key chemical constituents found in Cardiospermum halicacabum, which contribute to its documented pharmacological activities [2].

| Compound Class | Specific Compound Examples | Documented Bioactivity (from C. halicacabum extracts) |

|---|---|---|

| Flavonoids | Apigenin, Luteolin, Rutin, Chrysoeriol | Antifungal activity, Anti-inflammatory activity |

| Fatty Acids | β-Arachidic acid | Information not available in search results |

| Other Components | Tannins, Saponins, Phytosterols | Information not available in search results |

One study demonstrated that a methanol extract of C. halicacabum seeds, which contains a mixture of these compounds, showed significant antifungal activity against Trichophyton rubrum, a common dermatophyte [2]. Computational analysis within the same study suggested that the flavonoids luteolin and rutin may contribute to this effect by potentially inhibiting the fungal chaperone protein Hsp90 [2].

References

cardiospermin biosynthesis pathway

Chemical Identity and Known Data

Cardiospermin is a cyanogenic glycoside, a class of plant natural products that release hydrogen cyanide upon tissue damage [1]. The table below summarizes its key characteristics based on current literature:

| Property | Description |

|---|---|

| Classification | Cyanogenic Glycoside [1] |

| Aglycone Type | Aliphatic (derived from valine) [1] |

| Sugar Moisty | D-Glucose [1] |

| Known Derivatives | This compound-5-benzoate, this compound-5-p-hydroxybenzoate, this compound-5-cis-coumarate [1] |

Experimental Protocol for Antimicrobial Activity

While a protocol for studying this compound's biosynthesis was not available, the search results provide a detailed methodology for evaluating the antibacterial activity of crude plant extracts, which is highly relevant for drug discovery research [2]. This workflow can serve as a template for testing purified this compound.

The diagram below outlines the key steps of this antibacterial assay procedure.

Flowchart of the Resazurin Microtiter Assay for determining Minimum Inhibitory Concentration (MIC).

This protocol details the Resazurin Microtiter Assay for determining the Minimum Inhibitory Concentration (MIC) [2]:

- Extract Preparation: Serial dilutions of the crude extract are prepared in 0.1% dimethyl sulfoxide (DMSO), typically from a stock concentration down to 0.25 mg/mL [2].

- Bacterial Inoculation: The diluted extracts are combined with a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a 1:1 ratio [2].

- Incubation and Detection: After 18-24 hours of incubation, resazurin solution is added. A color change from blue to pink indicates metabolic activity and thus, bacterial growth. The lowest concentration that prevents this color change is recorded as the MIC [2].

- Controls: The assay includes positive controls (e.g., streptomycin), negative controls (bacterial suspension with 0.1% DMSO), and blank controls (broth only) to validate the results [2].

Strategies for Further Research

Given the limited specific data on this compound, here are targeted suggestions for your research:

- Utilize Specialized Databases: Deepen your investigation by searching biochemical databases such as PubChem for its molecular structure, and KEGG or PlantCyc for potential pathway maps.

- Refine Literature Search: Use "this compound biosynthesis" as a key search term in specialized scientific databases like SciFinder-n or Reaxys, which are particularly valuable for natural product chemistry.

- Explore Analogous Pathways: Since the precursor amino acid is known, studying the well-documented biosynthetic pathways of similar cyanogenic glycosides like linamarin (also derived from valine) can provide a useful model and help in predicting enzymes and intermediate steps [1].

References

Phytochemical Profile and Pharmacological Activities of Cardiospermin

The table below summarizes the key information on cardiospermin based on current research.

| Aspect | Details |

|---|---|

| Compound Type | Cyanogenic glucoside [1] [2] |

| Source Plant | Cardiospermum halicacabum Linn. (Balloon vine) [1] [3] |

| Source Plant Part | Roots [2] |

| Isolated From | Ethanolic root extract [2] |

| Key Documented Activity | Anxiolytic (anti-anxiety) effect [1] [2] |

Experimental Protocols for Key Activities

Research into this compound's effects, particularly for anxiolytic activity, involves specific experimental models and protocols.

Protocol for Anxiolytic Activity Evaluation

This methodology is used to isolate this compound and evaluate its anxiety-reducing effects.

Experimental workflow for evaluating the anxiolytic activity of this compound.

In practice, the isolation process often uses techniques like column chromatography with solvents of increasing polarity (e.g., chloroform-methanol mixtures) [2]. The anxiolytic effect is typically evaluated in vivo. For example, mice are administered this compound, and their behavior is observed in standardized anxiety models like the elevated plus maze. This maze has open and closed arms; increased time spent in or entries into the open arms indicate reduced anxiety, with results compared to control and standard drug groups [2].

Broader Pharmacological Context of C. halicacabum

While this compound is a significant compound, the therapeutic potential of C. halicacabum is broad due to its diverse phytochemistry. The table below summarizes other key bioactive compounds and their associated activities.

| Compound Class / Bioactive Compound | Documented Pharmacological Activities |

|---|---|

| Flavonoids (e.g., Apigenin-7-O-glucuronide, Luteolin-7-O-glucuronide) [1] | Anti-inflammatory, antioxidant [1] |

| Phenolic Acids (e.g., Chlorogenic acid, Caffeic acid) [1] | Antioxidant [1] |

| Fatty Acids (e.g., in seed oil: Palmitic, Stearic, Linolenic acid) [1] | Part of the nutritional and medicinal profile [1] |

| Other Flavonoid Glycosides (e.g., Kaempferol-3-O-α-L-rhamnoside) [2] | Strong antioxidant potential [2] |

Research Gaps and Future Directions

Despite promising findings, several areas require further investigation to advance this compound as a therapeutic lead:

- Mechanism of Action: The precise molecular target and signaling pathway for this compound's anxiolytic activity remain unelucidated [1].

- Bioassay-Guided Isolation: More studies are needed to conclusively link this compound to other activities like anti-inflammatory and anti-arthritic effects, which have primarily been observed in crude plant extracts [1] [3].

- Pharmacokinetics and Toxicity: Data on absorption, distribution, metabolism, excretion, and comprehensive safety profiles of the isolated compound are lacking [1].

- Human Clinical Trials: No clinical trials specifically on this compound have been conducted. Future research should focus on this to establish effective and safe dosages for humans [1].

References

Comprehensive Application Notes and Protocols for Extraction and Bioactivity Assessment of Cardiospermin from Cardiospermum halicacabum

Introduction to Cardiospermin and Its Plant Source

This compound is a biologically active cyanogenic glucoside isolated from Cardiospermum halicacabum L., a herbaceous climber belonging to the Sapindaceae family. This plant, commonly known as "balloon vine" or "heart seed," is distributed throughout tropical and subtropical regions including Africa, Asia, and South America, and has been extensively used in traditional medicine systems for centuries [1] [2]. In Ayurvedic practice, the plant is referred to as "Karnasphota" and "Mudakkathan" and has been traditionally employed for treating rheumatism, nervous disorders, hyperthermia, abdominal pain, cough, and skin diseases [1] [2]. The whole plant possesses therapeutic properties, with different parts (leaves, roots, seeds, and aerial parts) containing diverse bioactive compounds.

The phytochemical profile of C. halicacabum is remarkably diverse, encompassing flavonoids, phenolic acids, triterpenoids, glycosides, saponins, tannins, alkaloids, and fatty acids [3] [1] [2]. Specific compounds identified include chlorogenic acid, caffeic acid, coumaric acid, luteolin-7-O-glucuronide, apigenin-7-O-glucuronide, chrysoeriol, and β-sitosterol [2]. This compound itself has been specifically recognized for its anxiolytic activity and represents one of the key bioactive constituents responsible for the plant's neuropharmacological effects [2]. The compound is primarily extracted from the root system of the plant, though traces may be present in other plant parts as well.

Extraction Methodologies and Optimization

Plant Material Preparation and Extraction Protocols

Sample Collection and Identification: Cardiospermum halicacabum leaves, roots, and aerial parts should be collected from mature, healthy plants during the morning hours (9:00-10:00 AM) to maximize phytochemical content [4]. Plant identity must be taxonomically authenticated by a certified botanist, and voucher specimens should be deposited in herbarium repositories for future reference [5] [4].

Processing Methods: The collected plant material should be thoroughly washed with distilled water to remove debris and environmental contaminants. For optimal extraction efficiency, two processing approaches can be employed:

- Air-drying: Plant material should be shade-dried at room temperature (25±2°C) for 7-10 days, followed by grinding using a mechanical grinder to obtain a coarse powder (20-40 mesh size) [4].

- Lyophilization: For heat-sensitive compounds, plant material should be frozen in liquid nitrogen and lyophilized using a vacuum freeze dryer, then pulverized and stored at -20°C until extraction [5].

Table 1: Standard Extraction Methods for this compound and Related Bioactives

| Extraction Method | Solvent System | Plant Part | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| Maceration [3] | Ethanol, Acetone, Aqueous, Chloroform | Leaves | Room temperature | 72 hours | 9-12% |

| Soxhlet [5] [4] | 99% Ethanol | Leaves, Roots | 45-60°C | 6-8 hours | ~9% (leaf extract) |

| Microwave-Assisted [6] | Ethanol | Leaves | 60°C (controlled) | 15-30 minutes | Optimized via RSM |

| Percolation [4] | Aqueous | Leaves | 50°C | 72 hours | Not specified |

Maceration Protocol:

- Weigh 100g of dried plant powder and transfer to an amber glass container

- Add 500mL of appropriate solvent (ethanol, acetone, aqueous, or chloroform) in a 1:5 plant material to solvent ratio [3]

- Seal container and agitate periodically (every 6-8 hours) for 72 hours at room temperature

- Filter through Whatman No. 1 filter paper and collect filtrate

- Concentrate under reduced pressure at 45°C using a rotary evaporator [5]

- Store dried extract in airtight containers at -20°C until further analysis

Microwave-Assisted Extraction Optimization: Recent advances in extraction technology have demonstrated that microwave-assisted extraction (MAE) significantly enhances the yield of bioactive compounds from C. halicacabum [6]. The Box-Behnken design within Response Surface Methodology (RSM) has been successfully employed to optimize process variables:

Table 2: Optimization Parameters for Microwave-Assisted Extraction

| Independent Variable | Range | Optimal Condition | Influence on Yield |

|---|---|---|---|

| Powder weight (g) | 1-5 | 3.2 | Positive correlation |

| Solvent volume (mL) | 50-150 | 110 | Positive correlation |

| Extraction time (min) | 10-30 | 22 | Positive correlation (to threshold) |

| Microwave power (W) | 400-800 | 650 | Significant positive effect |

The optimized protocol for MAE is as follows:

- Weigh 3.2g of dried leaf powder and transfer to microwave vessel

- Add 110mL of 99% ethanol and mix thoroughly

- Extract at 650W for 22 minutes with temperature control (60°C)

- Cool to room temperature, filter, and concentrate under reduced pressure

- This method has been shown to extract 40 distinct phytoconstituents, with 37 successfully characterized [6]

Solvent Selection and Extraction Efficiency

The choice of extraction solvent significantly influences the phytochemical profile and bioactivity of the resulting extract. Different solvents vary in their ability to extract specific classes of compounds:

Table 3: Phytochemical Distribution Across Different Solvent Extracts

| Phytochemical | Ethanol | Aqueous | Acetone | Chloroform | Test Method |

|---|---|---|---|---|---|

| Alkaloids | Positive | Positive | Positive | Positive | Wagner test |

| Flavonoids | Positive | Positive | Positive | Negative | Alkaline reagent test |

| Phenols | Positive | Positive | Positive | Negative | Ferric chloride test |

| Saponins | Positive | Positive | Negative | Negative | Foaming test |

| Tannins | Positive | Positive | Positive | Negative | Braymers test |

| Terpenoids | Positive | Negative | Positive | Positive | Salkowski test |

| Steroids | Positive | Negative | Negative | Positive | Libermann-Burchard test |

Ethanol (99%) has been identified as the most effective solvent for extracting a broad spectrum of bioactive compounds from C. halicacabum, including this compound and related flavonoids [5]. The ethanol extract has demonstrated significant antimicrobial, anti-inflammatory, and neuropharmacological activities in various bioassays [5] [7].

Analytical Techniques for Compound Characterization

Phytochemical Screening and Compound Identification

Phytochemical Screening Protocols: Qualitative phytochemical analysis should be performed using standard procedures to identify major compound classes:

- Alkaloids (Wagner test): 2mL extract + 2-3 drops of FeCl₃ → Greenish to black color indicates presence [3]

- Flavonoids (Alkaline reagent test): 2mL extract + Few drops of NaOH solution → Intense yellow color becoming colorless on addition of dilute HCl [3]

- Saponins (Foaming test): 2mL extract + 6mL distilled H₂O → Shake vigorously → Stable foam indicates presence [3]

- Terpenoids: 1mL chloroform + 2mL extract + Few drops of concentrated H₂SO₄ → Reddish brown precipitate indicates presence [3]

Advanced Analytical Techniques: For comprehensive characterization of this compound and related bioactive compounds, sophisticated instrumentation is required:

Fourier-Transform Infrared Spectroscopy (FT-IR):

- Sample Preparation: Grind 2mg dried extract with 200mg KBr powder and press into pellet

- Analysis Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 32 scans [5]

- Characteristic Signatures: Strong and broad absorption peak at 3,356.49 cm⁻¹ for OH stretching vibrations, peaks at 2,364.53 and 2,135.63 cm⁻¹ for CH stretching vibrations, strong extensive absorption at 1,649.08 cm⁻¹ for flavonoid carbonyl (C=O) stretching, and 1,248.94 cm⁻¹ for alkane or aliphatic ester vibrations [5]

Gas Chromatography-Mass Spectrometry (GC-MS):

- Instrument Parameters: Shimadzu QP-2010 Plus with Thermal Desorption System TD 20 [5]

- Column: Omega Wax (30 m × 0.25 mm i.d., film thickness 0.25 μm) [5]

- Temperature Program: 70°C to 220°C at 4°C/min, lower and upper temperatures held for 3 and 20 minutes respectively [5]

- Carrier Gas: Helium at 1 mL/min flow rate [5]

- Identification: Compounds identified by retention time and mass fragmentation patterns using Wiley and NIST library-mass spectral databases [5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more comprehensive phytochemical profiling, LC-MS/MS has identified specific compounds in C. halicacabum:

- Chlorogenic acid, caffeic acid, coumaric acid

- Luteolin-7-O-glucuronide, apigenin-7-O-glucuronide

- Chrysoeriol and various flavonoid glucuronides [2]

The following workflow diagram illustrates the comprehensive extraction and characterization process for this compound:

Figure 1: Comprehensive Workflow for this compound Extraction and Characterization

Bioactivity Assessment Protocols

Antimicrobial Activity Evaluation

Microbial Strains and Culture Conditions: Antimicrobial activity of C. halicacabum extracts should be evaluated against a panel of reference strains including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Aeromonas hydrophila), and fungal pathogens (Candida albicans) [5]. Clinical isolates of multidrug-resistant strains (Shigella sp., Klebsiella pneumoniae, Citrobacter fruendii) should also be included to assess efficacy against drug-resistant pathogens [5].

Agar Well Diffusion Assay:

- Prepare Mueller Hinton Agar (MHA) plates and sterilize by autoclaving

- Pour 20mL sterilized MHA into petri plates and allow to solidify

- Prepare microbial inoculum adjusted to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL)

- Swab entire surface of MHA plates uniformly with microbial suspension

- Cut wells (6mm diameter) on agar plates with sterile well borer

- Fill wells with 100μL plant extract (various concentrations)

- Incubate at 37°C for 24 hours and measure zone of inhibition

- Include appropriate controls (chloramphenicol 10μg for bacteria; nystatin 20μg for fungi) [5]

Minimum Inhibitory Concentration (MIC) Determination:

- Prepare nutrient broth containing different concentrations (20-200μg/mL) of ethanol extract

- Inoculate with 0.1mL of standardized microbial suspension

- Incubate at 37°C for 24 hours

- The lowest concentration showing no visible growth is recorded as MIC [5]

- Typical MIC values for C. halicacabum ethanolic extract range from 80-125μg/mL for bacterial strains and approximately 190μg/mL for C. albicans [5]

Antifungal Mechanism Studies: For antifungal activity assessment, particularly against Trychophyton rubrum, the extract has demonstrated a dose-dependent fungistatic effect through molecular interaction with the fungal heat shock protein (Hsp)-90 chaperone, disrupting fungal protein homeostasis and virulence [7].

Neuropharmacological Activity Assessment

Molecular Docking Protocols:

- Target Selection: Identify and retrieve 3D crystal structures of key neurological targets from Protein Data Bank:

- Ligand Preparation: Isolate and optimize 3D structures of this compound and related compounds from C. halicacabum

- Docking Parameters: Use AutoDock Vina or similar software with appropriate grid boxes covering active sites

- Analysis: Evaluate binding affinities (kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic interactions)

Recent in silico studies have identified two lead compounds from C. halicacabum with superior binding stability compared to reference drug galantamine:

- Acetic acid (dodecahydro-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-2(1H)-phenanthrenylidene)-,2-(dimethylamino)ethyl ester, [1R-(1.α)]

- 1-(2-hydroxyethoxy)-2-methyldodecane [6]

ADMET Profiling:

- Absorption: Caco-2 cell permeability assay

- Distribution: Plasma protein binding assessment

- Metabolism: Cytochrome P450 inhibition screening

- Excretion: Renal clearance prediction

- Toxicity: Ames test for mutagenicity, hERG assay for cardiotoxicity

Molecular Dynamics Simulations:

- Set up system with docked ligand-protein complex in explicit solvent

- Run simulations for 100-200ns using AMBER or GROMACS

- Analyze root mean square deviation (RMSD), root mean square fluctuation (RMSF), and binding free energies (MM-PBSA/GBSA)

- Validate stability of ligand-receptor interactions over simulation time [6]

Formulation Development and Applications

Nasal Spray Formulation for Neurological Applications

Vesicle-Based Delivery Systems: Recent advances have enabled the development of novel nasal spray formulations containing C. halicacabum extract for potential neurological applications [8]. The following vesicular systems have been successfully formulated:

Table 4: Characterization Parameters for Nasal Spray Formulations

| Formulation Type | Average Size (nm) | Polydispersity Index | Zeta Potential (mV) | Spray Plume Angle | Droplet Size (μm) |

|---|---|---|---|---|---|

| PEVs [8] | ~100 | 0.15-0.25 | -25 to -35 | 25-30° | 30-50 |

| Hyalurosomes [8] | ~120 | 0.18-0.28 | -30 to -40 | 25-30° | 30-50 |

| Gelatin-PEVs [8] | ~100 | 0.15-0.22 | -20 to -30 | 25-30° | 30-50 |

| Gelatin-Hyalurosomes [8] | ~120 | 0.16-0.24 | -25 to -35 | 25-30° | 30-50 |

| Chondroitin-PEVs [8] | ~160 | 0.14-0.18 | -30 to -40 | 25-30° | 30-50 |

| Chondroitin-Hyalurosomes [8] | ~160 | 0.14-0.18 | -35 to -45 | 25-30° | 30-50 |

Preparation of Penetration Enhancer-Containing Vesicles (PEVs):

- Weigh 90mg of S75 (soy phosphatidylcholine) and 3mg of C. halicacabum extract

- Hydrate with 1mL of mixture containing distilled water (900μL/mL) and PEG400 (100μL/mL)

- Sonicate using Soniprep 150 sonicator (25 cycles, 5 seconds on/2 seconds off) [8]

- Store at 4°C until use

- For modified PEVs, add gelatin (3mg/mL) or chondroitin sulfate (3mg/mL) during hydration [8]

Nasal Spray Performance Evaluation:

- Droplet Size Distribution: Analyze using laser diffraction technique

- Spray Plume Angle: Determine using laser plane visualization and particle image velocimetry

- Velocity Module: Assess droplet velocity using appropriate instrumentation

- Biocompatibility: Evaluate using epithelial cell lines (keratinocytes) via MTT assay [8]

These formulations have demonstrated significant antioxidant activity and ability to protect epithelial cells against oxidative damage, potentially preventing inflammatory states in neurological disorders [8].

Herbicidal Application Development

Natural Herbicide Formulation: C. halicacabum extracts have shown potential as eco-friendly alternatives to synthetic herbicides [9]. The development protocol includes:

Extract Preparation:

- Prepare ethanol-based and aqueous extracts from C. halicacabum leaves

- Subject to bioassay-guided fractionation

- Identify bioactive compounds (saponins, alkaloids, flavonoids) using GC-MS [9]

Formulation Optimization:

- Develop natural herbicidal spray using identified bioactive compounds

- Test against various weed species to evaluate efficacy

- Assess safety profile for non-target organisms and environment [9]

Application Parameters:

- Apply during early weed growth stages for maximum efficacy

- Use appropriate surfactant systems to enhance leaf adhesion and penetration

- Evaluate under field conditions for practical agricultural implementation

The following diagram illustrates the potential molecular targets and mechanisms of action for this compound and related bioactive compounds:

Figure 2: Molecular Targets and Mechanisms of Cardiospermum halicacabum Bioactives

Conclusion and Future Perspectives

The comprehensive protocols outlined in this document provide researchers with standardized methods for the extraction, characterization, and bioactivity assessment of this compound and related bioactive compounds from Cardiospermum halicacabum. The optimized extraction techniques, particularly microwave-assisted extraction using response surface methodology, significantly enhance yield while reducing processing time and solvent consumption [6].

The diverse pharmacological activities documented for C. halicacabum extracts, including antimicrobial, anti-inflammatory, neuroprotective, and herbicidal properties, highlight the potential of this medicinal plant as a source of novel therapeutic agents [5] [7] [6]. However, several areas require further investigation:

- Bioassay-guided fractionation is needed to precisely identify the bioactive constituents responsible for specific therapeutic effects [2]

- Human clinical trials are necessary to establish safe and effective dosage regimens for various applications [2]

- Pharmacokinetic studies would elucidate the absorption, distribution, metabolism, and excretion profiles of this compound and related compounds [2]

- Synergistic effects between different phytoconstituents in the extract warrant further investigation to understand the holistic therapeutic potential [2]

The development of novel formulation strategies, particularly vesicle-based delivery systems for neurological applications, represents a promising avenue for future research and commercial development [8]. Additionally, the exploration of C. halicacabum as a source of natural herbicides aligns with growing interest in sustainable agricultural practices [9].

References

- 1. Balloon Vine: Cardiospermum halicacabum [easyayurveda.com]

- 2. The balloon vine (Cardiospermum halicacabum Linn.) [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemical and Nutrient Composition of Fresh and ... [heraldopenaccess.us]

- 4. Evaluation of Aqueous Leaf Extract of Cardiospermum ... [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Constituents and Antimicrobial Activity of Indian ... [pmc.ncbi.nlm.nih.gov]

- 6. Virtual screening and molecular dynamics of anti- ... [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial properties of the medicinal plant ... [pubmed.ncbi.nlm.nih.gov]

- 8. Design of a Nasal Spray Based on Cardiospermum ... [pmc.ncbi.nlm.nih.gov]

- 9. Eco Friendly Weed Control Using Cardiospermum ... [ijsat.org]

cardiospermin isolation and purification protocols

Documented Isolation of Cardiospermin

The anxiolytic (anti-anxiety) principle of Cardiospermum halicacabum was isolated from its ethanolic root extract. The following table summarizes the key experimental details from the foundational study [1]:

| Aspect | Details |

|---|---|

| Source Material | Roots of Cardiospermum halicacabum |

| Extraction Solvent | Ethanol |

| Preliminary Fractionation | Generated a pool of 19 master fractions (MF) |

| Active Fractions | MF-14, MF-16, MF-17 (MF-14 was used for final isolation) |

| Biological Activity Assay | Elevated plus-maze (EPM) and light-dark transition model in mice. |

| Identified Compound | This compound, a cyanogenic glucoside. |

Detailed Methodologies for Isolation & Purification

The general workflow for isolating active compounds from plant material involves extraction, fractionation, and purification. Here is a detailed breakdown of the methods used in studies on Cardiospermum halicacabum.

1. Plant Material Extraction

- Source: The process begins with collecting and drying the plant material, followed by grinding it into a fine powder [2].

- Extraction: The powdered material is soaked in a solvent. Studies use different solvents depending on the target compound and plant part:

2. Fractionation and Purification Techniques After crude extraction, the following chromatographic techniques are employed to separate and isolate individual compounds.

Column Chromatography (CC) [2]:

- Stationary Phase: Silica gel is most commonly used.

- Procedure: The crude extract is loaded onto a packed column. Compounds are eluted by increasing the polarity of the solvent system (e.g., starting with hexane, then chloroform, and finally methanol).

- Output: This process yields multiple fractions containing different mixtures of compounds.

Thin Layer Chromatography (TLC) [2]:

- Purpose: Used to monitor the fractions obtained from column chromatography by determining the number of compounds present and their retention factor (Rf) values.

- Mobile Phase: Various solvent systems are tested. For C. halicacabum leaf extracts, chloroform and methanol in a 9:1 ratio provided good separation [2].

- Visualization: Spots are visualized under UV light or by spraying with reagents like silver nitrate or iodine vapor.

Preparative Thin Layer Chromatography (PTLC) [2]:

- Purpose: A scaled-up version of TLC used to physically isolate and purify milligrams of a compound from a mixture.

- Procedure: The mixture is applied as a thick line on a preparative TLC plate. After development, the band corresponding to the desired compound is scraped off the plate, and the compound is extracted from the silica gel.

High-Performance Liquid Chromatography (HPLC) [3]:

- Purpose: A highly efficient analytical and preparative technique for separating complex mixtures.

- Configuration: Often uses a reverse-phase C18 column.

- Mobile Phase: Typically a gradient of water and an organic solvent like acetonitrile or 2-propanol. Ion-pairing agents like acidified triethylamine can be added to improve the separation of acidic compounds [3].

The following diagram illustrates the general workflow for isolating this compound and other compounds from Cardiospermum halicacabum, integrating the techniques described above.

3. Structural Elucidation Once a pure compound is isolated, its chemical structure is determined using techniques such as:

- Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework of the molecule [2].

- Mass Spectrometry (MS): Determines the molecular weight and can provide information on the molecular formula and fragments [4] [5].

Application Notes for Researchers

- Solvent Selection is Critical: The choice of extraction solvent (e.g., ethanol vs. hydro-alcoholic mixture) directly influences the profile of compounds you will isolate. Optimize this based on the polarity of your target compound [1] [2].

- Bioassay-Guided Fractionation: The isolation of this compound is a prime example of bioassay-guided fractionation. The anxiolytic activity was tracked through each separation step (from crude extract to master fractions) to pinpoint the active compound[s [1]. This is a powerful strategy for discovering bioactive natural products.

- Analytical Support: Have a robust analytical method (like HPLC-UV/MS) in place to quickly screen fractions and assess purity before proceeding to resource-intensive NMR analysis [6] [3].

Key Limitations and Knowledge Gaps

Please be aware of the following constraints based on the current available literature:

- Lack of Highly Recent Data: The seminal paper on this compound isolation was published in 2011, and more recent studies focus on other parts of the plant or different compounds [1] [6].

- Incomplete Protocol Specifics: The search results confirm this compound was isolated from master fraction MF-14 but do not provide the exact chromatographic conditions (e.g., solvent system, column dimensions) used to obtain it in pure form from that fraction [1].

- Focus on Other Compounds: Recent phytochemical research on C. halicacabum often focuses on flavonoids like apigenin and kaempferol glycosides from aerial parts and leaves, rather than this compound from roots [6] [2].

Recommendations for Further Research

To develop a complete and optimized protocol, you may need to:

- Consult Specialized Databases: Search in-depth protocols from chemical suppliers or specialized natural product chemistry resources.

- Explore Analogous Compounds: Review isolation protocols for other cyanogenic glucosides, as their chemical properties may be similar.

- Optimize Empirically: Use the general framework provided and perform pilot experiments to optimize solvent gradients, column loads, and other parameters for your specific equipment and batch of plant material.

I hope this detailed information provides a solid foundation for your work. Should you require further clarification on the methodologies mentioned, please feel free to ask.

References

- 1. of anxiolytic principle from ethanolic root extract of... Isolation [pubmed.ncbi.nlm.nih.gov]

- 2. of active compounds from hydro alcoholic extract of... Isolation [ijpsr.com]

- 3. Separation and characterization of cardiolipin molecular ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H17NO7 [chemspider.com]

- 5. This compound | Chemical Substance Information [jglobal.jst.go.jp]

- 6. Chemical Profiling and in Vitro Biological Effects of ... [pubmed.ncbi.nlm.nih.gov]

A Generalized HPLC Protocol for Plant-Derived Bioactive Compounds

The following protocol is a synthesis of common practices in HPLC method development for natural products, drawing from the methodologies used in the analysis of other active compounds [1] [2] [3].

Instrumentation and Chromatographic Conditions

This section outlines the typical hardware and initial parameters required for method development.

- HPLC System: Waters Alliance 2695 system or equivalent, equipped with a quaternary pump, auto-sampler, and column oven [1].

- Detector: Photodiode Array Detector (PAD) or UV-Vis Detector, set to an appropriate wavelength for the compound (e.g., 275 nm for naphthoquinones [3] or a range of 210-260 nm for broad detection [1]).

- Column: Thermo Hypersil BDS C18 column (150 mm × 4.6 mm, 5 µm) or a similar reverse-phase C18 column [1] [2].

- Mobile Phase: The composition is critical. A common starting point is a mixture of an organic solvent (e.g., acetonitrile or ethanol) and an aqueous buffer (e.g., 0.03 M potassium phosphate buffer or 0.1% formic acid with 5mM ammonium formate) [1] [3]. The pH should be adjusted for optimal peak shape (e.g., pH 5.2 for cardiovascular drugs [1] or acidic conditions for plant phenols [3]).

- Elution Mode: Isocratic or gradient elution can be used. Isocratic elution (e.g., 40:60 ethanol to buffer) is simpler, while gradients are better for complex mixtures [1].

- Flow Rate: 0.6 mL/min to 1.0 mL/min [1] [2].

- Injection Volume: 15-20 µL [1] [3].

- Column Temperature: Maintained between 25°C and 35°C [1].

Sample Preparation Procedure

A robust sample preparation is key to accurate quantification. For plant extracts or biological samples, a liquid-liquid extraction (LLE) is often employed.

- Step 1: Protein Precipitation: To a 200 µL sample (e.g., plasma or crude extract), add 600 µL of absolute ethanol and vortex mix. Centrifuge the mixture to remove precipitated proteins [1].

- Step 2: Liquid-Liquid Extraction: Transfer the supernatant and add 1.0 mL of an organic solvent like diethyl ether. Vortex for 5 minutes and centrifuge. Carefully separate the organic layer [1].

- Step 3: Secondary Extraction & Reconstitution: Add a second solvent like dichloromethane (0.5 mL), vortex, and centrifuge. Combine the organic layers from both extractions and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 500 µL of the HPLC mobile phase or a compatible solvent like ethanol, vortex, and inject into the HPLC system [1].

Method Validation Parameters

For any method to be accepted in a research or regulatory context, it must be validated. The following table summarizes the core parameters as per International Council for Harmonisation (ICH) guidelines [1] [4].

| Validation Parameter | Objective | Target Acceptance Criteria |

|---|---|---|

| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 [2]. |